1-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-3-(2-methylpropyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N’-isobutylthiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom and an ethyl group, along with a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N’-isobutylthiourea typically involves the reaction of 4-chloro-1-ethyl-1H-pyrazole-3-carbaldehyde with isobutylamine and thiourea. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N’-isobutylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or reduced derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N’-isobutylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrazole ring may also interact with various receptors or proteins, modulating their function. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Shares the pyrazole ring structure but differs in functional groups.
N-[(4-Chloro-1-methyl-1H-pyrazol-3-yl)methyl]-N’-isobutylthiourea: Similar structure with a methyl group instead of an ethyl group on the pyrazole ring.
Uniqueness
N-[(4-Chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N’-isobutylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19ClN4S |
---|---|
Molecular Weight |
274.81 g/mol |
IUPAC Name |
1-[(4-chloro-1-ethylpyrazol-3-yl)methyl]-3-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C11H19ClN4S/c1-4-16-7-9(12)10(15-16)6-14-11(17)13-5-8(2)3/h7-8H,4-6H2,1-3H3,(H2,13,14,17) |
InChI Key |
FBZMEUXGCADFFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)CNC(=S)NCC(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.